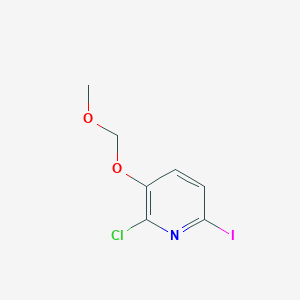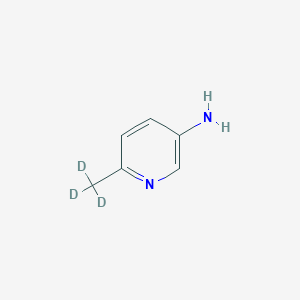
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester typically involves the esterification of 3,6-Dimethoxy-4-pyridazinecarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent . The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethoxy-4-pyridazinecarboxylic acid: The parent compound, which lacks the ester group.
6-Oxo-1,6-dihydro-4-pyridazinecarboxylic acid: A structurally similar compound with a keto group.
5-Methoxy-2-pyrazinecarboxylic acid: Another heterocyclic compound with similar functional groups.
Uniqueness
3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H10N2O4 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
methyl 3,6-dimethoxypyridazine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-12-6-4-5(8(11)14-3)7(13-2)10-9-6/h4H,1-3H3 |
Clé InChI |
FXINEUMDILONEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C(=C1)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)

![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
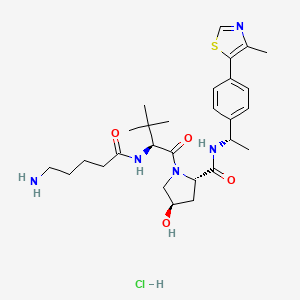

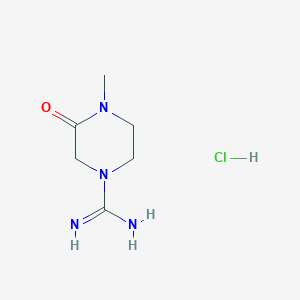
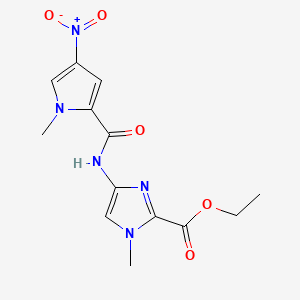




![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
